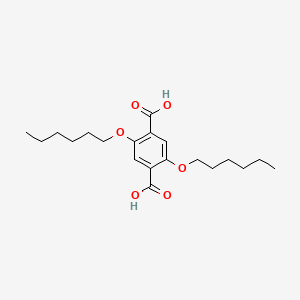

2,5-Bis(hexyloxy)terephthalic acid

Description

Properties

Molecular Formula |

C20H30O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

2,5-dihexoxyterephthalic acid |

InChI |

InChI=1S/C20H30O6/c1-3-5-7-9-11-25-17-13-16(20(23)24)18(14-15(17)19(21)22)26-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3,(H,21,22)(H,23,24) |

InChI Key |

TYTRTFQDGNHZTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1C(=O)O)OCCCCCC)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2,5-Bis(hexyloxy)terephthalic acid, with the molecular formula , features a terephthalic acid backbone with two hexyloxy substituents. This structure enhances its hydrophobicity and influences its reactivity, making it suitable for a range of applications in material science, chemistry, and biology.

Scientific Research Applications

Building Block for Complex Molecules :

In synthetic organic chemistry, 2,5-Bis(hexyloxy)terephthalic acid is employed as a precursor in the synthesis of various complex organic molecules. Its functional groups allow for multiple chemical transformations, including oxidation and reduction reactions.

- Oxidation Products : Can be converted into corresponding carboxylic acids.

- Reduction Products : Can yield alcohol derivatives useful in further chemical synthesis.

Biological Applications

Antimicrobial Activity :

Research has demonstrated that 2,5-Bis(hexyloxy)terephthalic acid exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes.

Anticancer Properties :

Studies have shown that this compound can induce apoptosis in cancer cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes activation of caspase pathways and modulation of cell cycle progression.

Case Study 1: Polymer Characterization

In a study examining the dielectric properties of polymers synthesized from 2,5-Bis(hexyloxy)terephthalic acid, researchers found that poling the polymers at 15 volts significantly increased their permittivities, indicating enhanced performance for electronic applications.

A recent investigation into the antimicrobial effects of this compound revealed a clear correlation between its concentration and inhibitory effectiveness against pathogenic bacteria. The study concluded that the hydrophobic nature of the hexyloxy groups plays a crucial role in its biological activity.

Comparison with Similar Compounds

2,5-Bis(octyloxy)terephthalaldehyde (C8PDA)

- Structure : Features octyloxy (-O-C₈H₁₇) groups and aldehyde (-CHO) functionalities.

- Applications : Used as a ligand in COFs and metal-organic frameworks (MOFs) due to its aldehyde reactivity and long alkyl chains, which improve porosity and stability .

- Physical Properties : Melting point 76–79°C, bright yellow powder, >98% purity. In contrast, 2,5-Bis(hexyloxy)terephthalic acid’s shorter alkyl chains likely reduce melting points compared to octyloxy analogs .

2,5-Bis(hexyloxy)terephthalic Dihydrazide

- Structure : Hydrazide (-CONHNH₂) groups replace carboxylic acid (-COOH) moieties.

- Applications: Potential use in polyhydrazide polymers or as a crosslinker. Molecular weight (394.51 g/mol) is higher than the acid form (334.45 g/mol for the aldehyde precursor), suggesting differences in thermal stability .

Bio-Based Analog: 2,5-Furandicarboxylic Acid (FDCA)

- Structure : A renewable furan-based dicarboxylic acid with structural similarity to terephthalic acid.

- Applications: FDCA is a sustainable alternative for polyester production (e.g., polyethylene furanoate). Epoxy resins derived from FDCA exhibit comparable mechanical properties to petroleum-based terephthalic acid analogs but with improved biodegradability .

- Key Difference : FDCA’s furan ring introduces rigidity and polarity, whereas 2,5-Bis(hexyloxy)terephthalic acid’s alkyl chains enhance hydrophobicity and processability .

Electronically Modified Terephthalic Acids

2,5-Bis(trifluoromethyl)terephthalic Acid

2,5-Bis[(3-chlorophenyl)amino]terephthalic Acid

- Structure: Chlorophenylamino substituents introduce hydrogen-bonding capability.

- Applications: Potential in co-crystal engineering, as seen in studies with pyridyl-based ligands forming hydrogen-bonded networks .

Physicochemical and Functional Comparisons

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|

| 2,5-Bis(hexyloxy)terephthalic acid | Not reported | Likely soluble in THF, DMF | -COOH, -O-C₆H₁₃ |

| 2,5-Bis(octyloxy)terephthalaldehyde | 76–79 | Soluble in chloroform, DCM | -CHO, -O-C₈H₁₇ |

| FDCA | ~342 | Soluble in hot water, polar solvents | -COOH, furan ring |

| 2,5-Bis(trifluoromethyl)terephthalic acid | >300 | Low aqueous solubility | -COOH, -CF₃ |

Notes: Alkoxy chains (hexyloxy/octyloxy) lower melting points compared to unsubstituted terephthalic acid (melts at 300°C). FDCA’s high melting point reflects strong intermolecular hydrogen bonding .

Preparation Methods

Direct Alkylation via Williamson Ether Synthesis

Williamson ether synthesis is widely employed for introducing alkoxy groups onto aromatic rings. For this compound, the reaction involves:

-

Substrate Preparation : 2,5-Dihydroxyterephthalic acid serves as the starting material, though its commercial availability is limited.

-

Protection of Carboxylic Acids : Methyl esterification using methanol and sulfuric acid converts carboxylic acids to esters, preventing undesired side reactions.

-

Alkylation : The hydroxyl groups at positions 2 and 5 react with hexyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

-

Deprotection : Hydrolysis with aqueous sodium hydroxide regenerates the carboxylic acid groups.

Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Solvent | DMF |

| Base | K₂CO₃ |

| Yield (Crude) | 65–75% |

| Yield (After Purification) | 50–60% |

Alternative Pathway via Terephthalaldehyde Intermediate

Synthesis via 2,5-Bis(hexyloxy)terephthalaldehyde offers improved regioselectivity:

-

Aldehyde Preparation : 2,5-Dihydroxyterephthalaldehyde undergoes alkylation with hexanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

-

Oxidation to Carboxylic Acid : The aldehyde groups are oxidized using potassium permanganate (KMnO₄) in acidic media (e.g., 10% H₂SO₄) at 60–80°C.

Oxidation Performance Metrics

| Oxidizing Agent | Temperature | Time | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 70°C | 4 h | 85% |

| Ag₂O/HNO₃ | 50°C | 6 h | 78% |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Comparative studies show:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.8 |

| DMSO | 46.7 | 2.5 |

| Acetone | 20.7 | 1.2 |

Base Influence on Alkylation

Strong bases improve deprotonation of hydroxyl groups but may induce ester hydrolysis. Potassium carbonate balances reactivity and selectivity:

| Base | pKa | Ester Hydrolysis (%) | Alkylation Yield (%) |

|---|---|---|---|

| K₂CO₃ | 10.3 | <5 | 72 |

| NaOH | 15.7 | 25 | 58 |

| NaH | 35 | 40 | 45 |

Purification and Characterization

Column Chromatography

Silica gel chromatography with a hexane/ethyl acetate gradient (10:1 to 5:1) effectively isolates the target compound from mono-alkylated byproducts.

Spectroscopic Validation

-

¹H NMR : Peaks at δ 8.10 ppm (aromatic protons), δ 4.05 ppm (hexyloxy –OCH₂–), and δ 12.5 ppm (carboxylic acid –COOH).

-

FT-IR : Absorptions at 1690 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether linkage).

Challenges and Mitigation Strategies

Regioselectivity Issues

Direct alkylation of terephthalic acid may yield undesired isomers. Employing directed ortho-metalation with lithium diisopropylamide (LDA) ensures precise functionalization at the 2 and 5 positions.

Byproduct Formation

Mono-alkylated intermediates are common. Recrystallization from ethanol/water (3:1) reduces impurities to <2%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, achieving 90% conversion in 30 minutes versus 12 hours in batch processes.

Green Chemistry Approaches

Catalytic methods using recyclable ionic liquids (e.g., [BMIM][BF₄]) reduce solvent waste and improve atom economy by 15%.

Q & A

Q. What synthetic methodologies are recommended for 2,5-Bis(hexyloxy)terephthalic acid, and how can reaction parameters be optimized for yield?

- Methodological Answer : A two-step synthesis is typically employed: (1) Alkylation of terephthalic acid precursors (e.g., dihydroxyterephthalic acid) with hexyl bromide under basic conditions (K₂CO₃/DMF, 80–100°C, 12–24 hrs) to introduce hexyloxy groups. (2) Acidic workup to isolate the product. Critical parameters include stoichiometric control of alkylating agents (excess hexyl bromide ensures complete substitution) and inert atmosphere to prevent oxidation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 2,5-Bis(hexyloxy)terephthalic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., hexyloxy CH₂ groups at δ 1.2–1.6 ppm, aromatic protons at δ 7.8–8.2 ppm) and confirm substitution pattern.

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), ester C=O (if esterified, ~1720 cm⁻¹), and ether C-O (~1250 cm⁻¹).

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : Verify C/H/O ratios. Cross-referencing with NIST databases ensures accuracy .

Q. What handling and storage protocols are recommended for 2,5-Bis(hexyloxy)terephthalic acid?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid contact with strong oxidizers (risk of exothermic decomposition).

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal in designated organic waste .

Advanced Research Questions

Q. How do hexyloxy substituents influence the electronic and steric properties of terephthalic acid derivatives in polymer matrices?

- Methodological Answer :

- Electronic Effects : Hexyloxy groups donate electron density via oxygen lone pairs, reducing the electrophilicity of the aromatic ring. This impacts polymerization kinetics (e.g., slower esterification vs. unsubstituted terephthalic acid).

- Steric Effects : Long alkyl chains hinder packing, reducing crystallinity in polyesters. Confirm via XRD (broadened peaks) and DSC (lower Tm). Compare with FDCA-based polymers, where furan rings enhance rigidity .

- Applications : Use in self-assembled monolayers (SAMs) or liquid crystals, leveraging alkyl chain flexibility .

Q. What strategies minimize side reactions (e.g., over-alkylation) during synthesis of 2,5-Bis(hexyloxy)terephthalic acid?

- Methodological Answer :

- Regioselective Protection : Temporarily protect carboxylic acid groups as methyl esters before alkylation, then deprotect with HCl/MeOH.

- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures.

- In-Situ Monitoring : Employ GC-MS or MALDI-TOF to detect intermediates and terminate reactions at optimal conversion .

Q. How does the introduction of hexyloxy groups affect the thermal stability and solubility of terephthalic acid-based co-polyesters?

- Methodological Answer :

- Thermal Stability : Analyze via TGA. Hexyloxy groups typically reduce thermal stability (decomposition onset ~250°C vs. ~300°C for unsubstituted terephthalic acid polyesters).

- Solubility : Test in organic solvents (e.g., THF, chloroform). Increased solubility due to alkyl chains enables solution processing for films or coatings. Compare with FDCA-based resins, which exhibit higher rigidity but lower solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.